Fmoc-O-Methyl-D-Tyrosine
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Overview
Description
Fmoc-O-methyl-D-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula of Fmoc-O-methyl-D-tyrosine is C25H23NO5 .
Synthesis Analysis
Fmoc-O-methyl-D-tyrosine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-O-methyl-D-tyrosine contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-O-methyl-D-tyrosine appears as a white to off-white powder . Its melting point ranges from 158 to 165 °C .Scientific Research Applications
Solid-Phase Synthesis of Phosphotyrosyl Peptides
Fmoc-O-Methyl-D-Tyrosine derivatives, such as Nα-Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride, are pivotal in the solid-phase synthesis of phosphotyrosyl peptides. These peptides are essential for studying protein phosphorylation, a critical post-translational modification involved in signal transduction and cellular regulation. The stability and efficiency of these derivatives facilitate the coupling of phosphotyrosine to sterically hindered amino acids, proving indispensable for synthesizing complex phosphotyrosyl peptides like Stat91695-708 (Fretz, 2004).
Enzymatic Dephosphorylation for Hydrogel Formation
In biomaterials research, Fmoc-O-Methyl-D-Tyrosine derivatives contribute to the enzymatic dephosphorylation process under physiological conditions, leading to the self-assembly of hydrogels. These hydrogels' stiffness, which can be precisely controlled, holds potential for applications in three-dimensional cell culture and tissue engineering (Thornton et al., 2009).
Synthesis of Sulfotyrosine-Containing Peptides
Fmoc-O-Methyl-D-Tyrosine derivatives have also been used to synthesize sulfotyrosine-containing peptides, which are crucial for understanding tyrosine O-sulfation's role in regulating biological processes such as leukocyte adhesion and chemotaxis. These peptides, with therapeutic potential, demonstrate the versatility of Fmoc-O-Methyl-D-Tyrosine derivatives in producing biologically relevant peptides (Chen et al., 2016).
Structural and Supramolecular Studies
Fmoc-O-Methyl-D-Tyrosine derivatives are integral to studying the structural and supramolecular characteristics of amino acids with the Fmoc moiety. These studies are foundational for designing effective hydrogelators, biomaterials, or therapeutics, showcasing the significance of these derivatives in the development of novel materials and drugs (Bojarska et al., 2020).
NMR Studies and Peptide Chemistry
Derivatives of Fmoc-O-Methyl-D-Tyrosine, such as Fmoc-perfluoro-tert-butyl tyrosine, enable the detection of peptides at very low concentrations via NMR spectroscopy, underscoring their value in peptide chemistry and structural biology research (Tressler & Zondlo, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427180 |
Source
|
Record name | Fmoc-O-Methyl-D-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-Methyl-D-Tyrosine | |
CAS RN |
201335-88-8 |
Source
|
Record name | Fmoc-O-Methyl-D-Tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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